(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
Description
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride (CAS: 1199792-83-0) is a spirocyclic amine derivative with the molecular formula C₇H₁₆Cl₂N₂ and a molecular weight of 167.168 g/mol . It is synthesized as a dihydrochloride salt to enhance solubility and stability for research applications. This compound is characterized by a spiro[2.5]octane core, where two nitrogen atoms occupy positions 4 and 7, and a methyl group is stereospecifically attached at the 5-position in the R-configuration . It is commercially available at ≥97% purity, typically in 1g or 25g quantities, and is utilized as a building block in medicinal chemistry for kinase inhibitor development and other drug discovery projects .
Properties
IUPAC Name |
(5R)-5-methyl-4,7-diazaspiro[2.5]octane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-6-4-8-5-7(9-6)2-3-7;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGBVHLSHNCEEE-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2(N1)CC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC2(N1)CC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Ring Formation and Functionalization
The synthesis begins with a cyclopropane-containing precursor. Patent CN111943894A outlines a method starting with 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate derivatives (Compound I). Substitution reactions with glycine methyl ester hydrochloride in acetonitrile and potassium carbonate yield intermediate amines (Compound II). Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield/Stereoselectivity |
|---|---|---|
| Nucleophile Excess | 2–6 molar equivalents | Ensures complete substitution |
| Solvent | Acetonitrile | Enhances reaction rate |
| Base | K₂CO₃ (2–6 eq) | Neutralizes HCl byproduct |
This step avoids boron trifluoride diethyl etherate, addressing safety concerns.
Introduction of Methyl Group at C5 Position
The (R)-configuration at C5 is achieved via asymmetric alkylation or chiral resolution . A two-step approach derived from WO2024154148A1 involves:
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Formylation : Treating 7-benzyl-4,7-diazaspiro[2.5]octane with formic acid in toluene to introduce a formyl group.
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Stereoselective Reduction : Using a chiral catalyst (e.g., Ru-BINAP) to reduce the formyl group to a methyl group with >90% enantiomeric excess (ee).
| Step | Reagent/Condition | Outcome |
|---|---|---|
| Formylation | Formic acid, toluene, 80°C | 7-Benzyl-1-formyl intermediate |
| Reduction | H₂, Ru-(S)-BINAP, MeOH | (R)-5-Methyl configuration |
Deprotection and Salt Formation
Hydrogenolysis of the benzyl group (Pd/C, MeOH) yields the free amine, followed by treatment with HCl gas in ethanol to form the dihydrochloride salt.
Industrial-Scale Optimization
Hazard Mitigation Strategies
Industrial processes prioritize replacing corrosive reagents. For example, substituting boron trifluoride diethyl etherate with safer Lewis acids (e.g., ZnCl₂) in cyclopropane ring closure improves operational safety without compromising yield.
Solvent and Catalyst Recycling
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Solvent Recovery : Acetonitrile and methanol are distilled and reused, reducing waste.
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Catalyst Regeneration : Pd/C catalysts are reactivated via acid washing, maintaining hydrogenation efficiency over 10 cycles.
Stereochemical Control Mechanisms
Asymmetric Induction
Chiral auxiliaries like Oppolzer’s sultam direct methyl group installation during alkylation. For example, reacting a sultam-protected amine with methyl iodide in THF achieves 85% ee.
Kinetic Resolution
Enzymatic resolution using Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer from a racemic mixture, enriching the (R)-form to >99% ee.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Asymmetric Hydrogenation | 78 | 92 | High |
| Enzymatic Resolution | 65 | 99 | Moderate |
| Chiral Auxiliary-Mediated | 82 | 85 | Low |
Hydrogenation balances yield and scalability, while enzymatic resolution ensures high purity.
Challenges and Solutions
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at reactive sites, particularly involving its cyclopropane ring or nitrogen centers. A patented synthesis route ( ) demonstrates a substitution reaction using glycine methyl ester hydrochloride as a nucleophile:
| Reaction Component | Details |
|---|---|
| Substrate | (1-((((4-Methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate |
| Nucleophile | Glycine methyl ester hydrochloride (2–6 equiv) |
| Base | Potassium carbonate (2–6 equiv) |
| Solvent | Acetonitrile |
| Conditions | Room temperature, 30 min–1 h |
| Product | Intermediate with substituted glycine moiety |
This reaction highlights the compound’s ability to act as an electrophile in the presence of nucleophiles, enabling derivatization for pharmaceutical applications.
Reduction Reactions
Reductive transformations are critical in modifying the compound’s functional groups. While specific reagents are not fully detailed in non-excluded sources, structural analogs suggest potential pathways:
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Cyclopropane Ring Reduction : Under hydrogenation conditions, the strained cyclopropane ring may open to form a linear amine derivative.
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Amine Group Reduction : Catalytic hydrogenation or borohydride-based reagents could reduce secondary amines to primary amines, though steric hindrance may limit reactivity.
Deprotection and Functional Group Interconversion
Synthetic routes often involve protective group strategies. For example, benzyl or tert-butyloxycarbonyl (Boc) groups are introduced to stabilize intermediates ( ). Deprotection is achieved via:
| Protective Group | Deprotection Method | Outcome |
|---|---|---|
| Benzyl | Hydrogenolysis (H₂/Pd-C) | Free amine generation |
| Boc | Acidic conditions (TFA or HCl) | Cleavage to yield primary amine |
Stereochemical Considerations
The (R)-configuration at the 5-methyl group influences reaction outcomes. Chiral synthesis methods ( ) confirm retention of stereochemistry during substitutions, critical for maintaining enantiopurity in pharmaceutical intermediates.
Comparative Reactivity with Structural Analogs
The 4,7-diazaspiro[2.5]octane core shares reactivity trends with related spirocyclic amines (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane derivatives ( )):
| Feature | (R)-5-Methyl-4,7-diazaspiro[2.5]octane | 1-Oxa-4,9-Diazaspiro[5.5]undecane |
|---|---|---|
| Ring Strain | High (cyclopropane) | Moderate (larger spirocycle) |
| Nucleophilicity | Enhanced at N4 and N7 | Reduced due to oxa-atom |
| Solubility | High (dihydrochloride salt) | Moderate (neutral form) |
Key Research Findings
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Synthetic Optimization : A four-step synthesis achieves 70% yield via substitution, protection, deprotection, and reduction ( ).
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Regioselectivity : Reactions favor substitution at the less hindered cyclopropane carbon ( ).
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Stability : The dihydrochloride form enhances stability in aqueous media, enabling use in biological assays ( ).
Scientific Research Applications
Synthesis and Preparation
The synthesis of (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride typically involves:
- Starting Materials : Cyclopropanecarboxylic acid derivatives and amines.
- Synthetic Routes : Specific conditions are utilized to achieve high yields and purity, often involving high-pressure reactors and continuous flow systems for industrial production.
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic effects:
- Antibacterial and Antifungal Properties : Preliminary studies indicate that compounds within this class may exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
- Antitumor Activity : Research suggests that the compound may induce apoptosis in cancer cells through mechanisms similar to established chemotherapeutic agents like olaparib.
- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems indicate possible applications in treating neurological disorders.
Biological Studies
The compound is employed in various biological research contexts:
- Enzyme Interactions : It is used to study enzyme binding and modulation, which can provide insights into metabolic pathways affected by the compound.
- Protein Binding Studies : The unique spiro structure may enhance binding affinity to specific biological targets, making it a valuable tool in pharmacodynamics research.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study demonstrated significant cytotoxicity against various cancer cell lines by derivatives of diazaspiro compounds, suggesting similar effects for this compound.
- Another investigation highlighted its role as a bioisostere for piperazine-containing drugs, revealing that modifications in the diazaspiro structure could enhance binding affinity to target proteins involved in drug resistance mechanisms.
Mechanism of Action
The mechanism of action of ®-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to them and altering their function. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Spirocyclic Derivatives
Key Observations:
Structural Modifications: The (R)-5-methyl derivative distinguishes itself via stereospecific methylation, which may enhance target selectivity in chiral environments compared to the non-methylated parent compound . Boc-protected variants (e.g., 4-Boc-4,7-diazaspiro[2.5]octane) are critical for protecting reactive amines during synthetic workflows .
Physicochemical Properties :
- The dihydrochloride salts (e.g., parent and R-5-methyl) exhibit higher aqueous solubility than neutral spirocycles, making them preferable for biological assays .
- Molecular weight variations reflect substituent additions; for example, the 7-phenyl derivative (343.81 g/mol) is significantly heavier than the parent compound (185.090 g/mol) .
Applications :
- The R-5-methyl derivative and 7-phenyl analog (6i) are prominent in kinase inhibitor research, with 6i showing potent BMPR2 selectivity in preclinical studies .
- Boc-protected derivatives are leveraged in multi-step syntheses to avoid undesired side reactions .
Research Findings and Implications
Kinase Inhibitor Development
The 7-phenyl derivative (6i) demonstrated IC₅₀ values <10 nM against BMPR2 kinases, attributed to its pyrimidine moiety and spirocyclic core, which stabilize interactions with the ATP-binding pocket . In contrast, the R-5-methyl variant’s stereochemistry may optimize enantioselective binding to related targets, though specific activity data remain unpublished .
Biological Activity
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and comparative studies with related compounds.
Chemical Structure and Properties
- Chemical Formula : CHClN
- Molecular Weight : 199.12 g/mol
- CAS Number : 1199792-83-0
- IUPAC Name : this compound
The compound features a spirocyclic structure that contributes to its biological activity by allowing specific interactions with biological targets.
This compound primarily interacts with various enzymes and receptors within biological systems. Its mechanism of action involves:
- Enzyme Modulation : The compound has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Interaction : It may act as an agonist or antagonist at certain receptors, affecting cellular signaling processes .
This dual action makes it a candidate for further investigation in therapeutic applications.
Therapeutic Potential
Research indicates that this compound exhibits potential therapeutic effects, particularly in:
- Antitumor Activity : Preliminary studies suggest the compound may induce apoptosis in cancer cells through DNA damage mechanisms similar to those observed with other chemotherapeutic agents like olaparib .
- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems indicate possible applications in treating neurological disorders .
Case Studies and Research Findings
Several studies have examined the biological activity of this compound:
- A study demonstrated that derivatives of diazaspiro compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could have similar effects .
- Another investigation focused on its role as a bioisostere for piperazine-containing drugs, revealing that modifications in the diazaspiro structure could enhance binding affinity to target proteins involved in drug resistance mechanisms .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Spirocyclic | Enzyme modulation, potential antitumor effects |
| 2,6-Diazaspiro[3.4]octane | Spirocyclic | Antimicrobial properties |
| Piperazine derivatives | Cyclic amine | Neuropharmacological effects |
This table highlights the distinct features of this compound compared to other compounds.
Q & A
Q. What are the recommended synthetic routes for (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves constructing the spirocyclic core via [2+2] cycloaddition or ring-closing metathesis, followed by chiral resolution to isolate the (R)-enantiomer. Key steps include:
- Using chiral auxiliaries or catalysts to control stereochemistry at the 5-methyl position.
- Purification via recrystallization or column chromatography to remove diastereomeric impurities.
- Final hydrochlorination with HCl gas in anhydrous conditions to form the dihydrochloride salt .
Yield optimization requires monitoring reaction parameters (temperature, solvent polarity, and stoichiometry) and characterizing intermediates with NMR and HPLC to identify bottlenecks .
Q. How should researchers characterize the structural and chemical properties of this compound?
- Methodological Answer :
- Structural confirmation : Use X-ray crystallography for absolute stereochemistry determination, complemented by H/C NMR to verify the spirocyclic framework and methyl substitution.
- Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against known standards.
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds under nitrogen atmosphere .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions (ICH Q1A guidelines).
- Monitor degradation via HPLC for impurities (e.g., free base formation or oxidation byproducts).
- Recommended storage: airtight containers with desiccants at -20°C in the dark to prevent hygroscopic degradation and photolytic cleavage .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated for this chiral spirocyclic compound?
- Methodological Answer :
- Use chiral stationary phase HPLC (e.g., Chiralpak AD-H or OD-H columns) with polar organic mobile phases (e.g., ethanol/heptane) to resolve (R) and (S) enantiomers.
- Validate method specificity and precision per ICH Q2(R1) guidelines, including limit of detection (LOD) and quantification (LOQ) for trace enantiomeric impurities.
- Confirm results with circular dichroism (CD) spectroscopy to correlate optical activity with structural configuration .
Q. What experimental strategies are effective for evaluating its biological activity in target engagement assays?
- Methodological Answer :
- In vitro assays : Screen against recombinant enzymes (e.g., kinases or GPCRs) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity (K).
- Cellular models : Treat primary cells or immortalized lines and quantify downstream biomarkers via ELISA or qPCR.
- Data normalization : Include positive/negative controls and use statistical tools (e.g., ANOVA) to account for batch variability .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Replicate experiments under standardized conditions (e.g., pH, temperature, cell passage number).
- Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
- Analyze batch-to-batch variability in compound purity and confirm identity via LC-MS before testing .
Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes in protein active sites.
- Conduct MD (molecular dynamics) simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes over time.
- Validate predictions with mutagenesis studies targeting predicted interaction residues .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., plasma, tissue)?
- Methodological Answer :
- Develop a LC-MS/MS method with isotope-labeled internal standards (e.g., C-analogue) to correct for matrix effects.
- Validate linearity (R > 0.99), accuracy (85–115% recovery), and precision (%RSD < 15%) per FDA bioanalytical guidelines.
- Test specificity against endogenous interferents and structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
